molecular formula C9H13ClN2O4S B13551364 3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride

3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride

Cat. No.: B13551364
M. Wt: 280.73 g/mol
InChI Key: LVBVFGJNGPTFKI-UHFFFAOYSA-N
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Description

3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride is a chemical compound with the molecular formula C9H13ClN2O4S and a molecular weight of 280.7285 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with 3-chloropropanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can modulate biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminobenzenesulfonamido)propanoicacidhydrochloride is unique due to its sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H13ClN2O4S

Molecular Weight

280.73 g/mol

IUPAC Name

3-[(4-aminophenyl)sulfonylamino]propanoic acid;hydrochloride

InChI

InChI=1S/C9H12N2O4S.ClH/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13;/h1-4,11H,5-6,10H2,(H,12,13);1H

InChI Key

LVBVFGJNGPTFKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCC(=O)O.Cl

Origin of Product

United States

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